molecular formula C7H10O2 B2630120 Hept-5-ynoic Acid CAS No. 255381-83-0

Hept-5-ynoic Acid

Cat. No.: B2630120
CAS No.: 255381-83-0
M. Wt: 126.155
InChI Key: MHGHBWVIEFLKBM-UHFFFAOYSA-N
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Description

Hept-5-ynoic acid is an organic compound with the molecular formula C7H10O2. It is a carboxylic acid featuring a triple bond between the fifth and sixth carbon atoms in its seven-carbon chain. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Mechanism of Action

Target of Action

Hept-5-ynoic Acid is an organometallic compound that has been found to be a potent inhibitor of prostaglandin synthesis . Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in inflammation and other physiological functions. Therefore, the primary target of this compound is the enzymes involved in prostaglandin synthesis.

Mode of Action

This compound interacts with its targets, the enzymes involved in prostaglandin synthesis, and inhibits their activity . This inhibition results in a decrease in the production of prostaglandins, which can have various effects depending on the specific prostaglandin being inhibited.

Biochemical Pathways

The affected pathway is the prostaglandin synthesis pathway. Prostaglandins are produced as a part of the body’s response to injury or certain diseases and conditions. By inhibiting the synthesis of prostaglandins, this compound can potentially affect the body’s inflammatory response and other processes regulated by these compounds .

Pharmacokinetics

As a small organic compound, it is likely to have good bioavailability and to be metabolized and excreted by the body’s normal processes .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of prostaglandin synthesis. This can result in a reduction in inflammation and other effects associated with prostaglandin activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other compounds that can interact with this compound or its targets, the pH and temperature of the environment, and the specific cell types in which the compound is active .

Biochemical Analysis

Biochemical Properties

Hept-5-ynoic acid interacts with various enzymes and proteins. It has been found to be a potent inhibitor of prostaglandin synthesis in lung diseases such as asthma, bronchitis, and emphysema . It also reacts with oxygen to form peroxide, which can be used for the oxidation of alcohols .

Cellular Effects

The effects of this compound on cells are not fully understood. It is known that it influences cell function by interacting with various biomolecules. For instance, it has been found to inhibit prostaglandin synthesis, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins. It inhibits prostaglandin synthesis, which could potentially lead to changes in gene expression

Temporal Effects in Laboratory Settings

It is known that it reacts with oxygen to form peroxide , which suggests that it may have stability and degradation properties that change over time.

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it reacts with oxygen to form peroxide, which can be used for the oxidation of alcohols . This suggests that it may interact with enzymes or cofactors involved in these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-5-ynoic acid can be synthesized through several methods. One common approach involves the alkylation of propargyl bromide with a suitable nucleophile, followed by oxidation to introduce the carboxylic acid functionality. Another method includes the hydrolysis of hept-5-ynenitrile, which can be prepared from the corresponding alkyne through a series of reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Hept-5-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hept-5-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Uniqueness: Hept-5-ynoic acid’s unique feature is the presence of a triple bond in the middle of its carbon chain, which imparts distinct reactivity and versatility in chemical synthesis compared to its saturated and unsaturated analogs .

Properties

IUPAC Name

hept-5-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h4-6H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGHBWVIEFLKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255381-83-0
Record name hept-5-ynoic acid
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